molecular formula C6H11NO3 B12859646 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid CAS No. 764596-87-4

3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12859646
CAS No.: 764596-87-4
M. Wt: 145.16 g/mol
InChI Key: HGKQTFKQNLYPDC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid, also known by its chemical formula C₆H₁₁NO₃, is a compound with interesting properties. It belongs to the class of pyrrolidine derivatives and contains both a carboxylic acid group and a hydroxyl group. The compound’s structure consists of a pyrrolidine ring with a methyl group and a hydroxyl group attached to it. It is synthesized through specific chemical routes, which we’ll explore next.

Preparation Methods

Synthetic Routes: Several synthetic methods exist for preparing 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid. One common approach involves the reaction of an appropriate precursor with a hydroxylating agent. For example, starting from 5-methylpyrrolidine-2,4-dione, the hydroxyl group can be introduced using reagents like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid participates in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Can be reduced to corresponding amines or other derivatives.

    Substitution: Reacts with suitable nucleophiles to form substituted derivatives.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include derivatives with modified functional groups, such as amides or esters.

Scientific Research Applications

3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid finds applications in various scientific fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for drug development due to its structural features.

    Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific interactions with biological targets. It may modulate enzymatic activity, signal transduction pathways, or cellular processes.

Comparison with Similar Compounds

While 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid is unique in its structure, it shares similarities with other pyrrolidine derivatives. Some related compounds include:

    Pyrrolidine: The parent compound with a simple pyrrolidine ring.

    5-Methylpyrrolidine: Lacks the hydroxyl group but shares the pyrrolidine core.

Properties

CAS No.

764596-87-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-hydroxy-5-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-2-6(10,3-7-4)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)

InChI Key

HGKQTFKQNLYPDC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)(C(=O)O)O

Origin of Product

United States

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